molecular formula C17H14ClN5O2 B2505004 N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951894-02-3

N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2505004
CAS No.: 951894-02-3
M. Wt: 355.78
InChI Key: NAKDKGFQCPEENR-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of a base like sodium ethoxide in an alcoholic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-chloroacetamide
  • 1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

Uniqueness

N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, characterized by its diverse biological activities. This article explores its biological properties, including antitumor, antimicrobial, and antiparasitic activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure is defined by a triazole ring with various substituents that enhance its biological activity. The molecular formula is C17H14ClN5O2C_{17}H_{14}ClN_5O_2 with a molecular weight of 355.8 g/mol. The presence of the acetyl and chlorophenyl groups contributes to its pharmacological potential.

Property Value
Molecular FormulaC17H14ClN5O2C_{17}H_{14}ClN_5O_2
Molecular Weight355.8 g/mol
CAS Number951893-75-7

Antitumor Activity

Research indicates that compounds within the triazole family exhibit significant antitumor properties. For instance, a study evaluated several triazole derivatives against breast cancer cell lines (MDA-MB-231 and MCF-7) using the MTT assay. Among these derivatives, some demonstrated IC50 values as low as 17.83 μM, indicating potent antiproliferative effects . The mechanism of action often involves apoptosis induction and cell cycle arrest, suggesting that this compound could similarly influence tumor cell viability.

Antiparasitic Activity

The compound's structural similarity to other triazole derivatives raises interest in its potential antiparasitic activity. Research on related compounds has demonstrated efficacy against Plasmodium species responsible for malaria. For example, certain triazole derivatives displayed low cytotoxicity while effectively reducing parasitemia in vivo . Further investigation into this compound may reveal similar capabilities.

Case Study 1: Antitumor Evaluation

A recent study synthesized a series of triazole derivatives and evaluated their antitumor activity against breast cancer cell lines. The findings indicated that modifications in the triazole structure significantly influenced cytotoxicity and selectivity towards cancer cells. Compounds with similar functional groups to this compound exhibited promising results with IC50 values ranging from 10 to 30 μM .

Case Study 2: Antimicrobial Testing

In another investigation focusing on the antimicrobial properties of triazoles, several derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that certain substitutions led to enhanced activity against resistant strains. This suggests that this compound could be optimized for improved antimicrobial efficacy .

Properties

IUPAC Name

N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O2/c1-10(24)11-2-6-13(7-3-11)20-17(25)15-16(19)23(22-21-15)14-8-4-12(18)5-9-14/h2-9H,19H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKDKGFQCPEENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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